molecular formula C10H11NO4 B1680147 alpha-Methyl-4-carboxyphenylglycine CAS No. 146669-29-6

alpha-Methyl-4-carboxyphenylglycine

Cat. No. B1680147
M. Wt: 209.2 g/mol
InChI Key: DNCAZYRLRMTVSF-UHFFFAOYSA-N
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Description

Alpha-Methyl-4-carboxyphenylglycine, also known as MCPG, is a solid compound . It is an active enantiomer of (±)-MCPG and is known to be a competitive metabotropic glutamate receptor antagonist .


Molecular Structure Analysis

The empirical formula of alpha-Methyl-4-carboxyphenylglycine is C10H11NO4 . It has a molecular weight of 209.20 . This compound belongs to the class of organic compounds known as alpha amino acids, which are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .


Physical And Chemical Properties Analysis

Alpha-Methyl-4-carboxyphenylglycine is a solid compound . It is soluble in 0.1 M NaOH at a concentration of 15 mg/mL .

Scientific Research Applications

Neuroprotection in Excitotoxicity and Ischemia

Alpha-Methyl-4-carboxyphenylglycine (MCPG) has shown promising results in neuroprotection. It acts as a potent and selective antagonist of mGlu1a metabotropic glutamate receptors, exhibiting neuroprotective effects in various models of excitotoxic death and ischemia. This includes mixed cultures of murine cortical cells, rats infused with NMDA, and gerbils subjected to transient global ischemia (Bruno et al., 1999).

Antagonism at Metabotropic Glutamate Receptors

MCPG demonstrates competitive antagonism of metabotropic glutamate receptors (mGluRs). Studies reveal its ability to selectively antagonize ACPD-induced depolarization in rat spinal motoneurons and thalamic neurons, indicating its potential in modulating synaptic responses related to pain and excitatory neurotransmission (Eaton et al., 1993).

Modulation of Long-Term Potentiation (LTP)

MCPG has been studied for its effects on long-term potentiation (LTP), a process crucial for learning and memory. It shows antagonistic action at metabotropic glutamate receptors, affecting the LTP-related increase in postsynaptic AMPA sensitivity in hippocampal slices. This points towards its role in synaptic plasticity and cognitive processes (Sergueeva et al., 1993).

Pharmacological Analysis on mGluR Subtypes

MCPG is involved in the detailed pharmacological analysis of mGluR subtypes. Its differential potencies at receptor subtypes like mGluR1α and mGluR5a have been compared with other phenylglycines, contributing to a deeper understanding of the molecular interactions at these receptors (Kingston et al., 1995).

Role in Epileptiform Activity and Synaptic Transmission

MCPG has been explored for its role in epileptiform activity, particularly in the modulation of seizure events. It also influences synaptic transmission and plasticity in specific brain regions like the medial vestibular nuclei, which is significant for understanding the pathophysiology of epilepsy and potential therapeutic approaches (Arvanov et al., 1995); (Grassi et al., 1998).

Safety And Hazards

Alpha-Methyl-4-carboxyphenylglycine is classified as a combustible solid . In case of accidental release, it is advised to avoid dust formation and breathing in vapors, mist, or gas . For personal protection, it is recommended to use a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

4-(1-amino-1-carboxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCAZYRLRMTVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861398
Record name alpha-Methyl-4-carboxyphenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyl-4-carboxyphenylglycine

CAS RN

146669-29-6
Record name alpha-Methyl-4-carboxyphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146669296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methyl-4-carboxyphenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-METHYL-4-CARBOXYPHENYLGLYCINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HJ67IIE31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
373
Citations
P Chinestra, L Aniksztejn, D Diabira… - Journal of …, 1993 - journals.physiology.org
1. The effects of the putative antagonist of metabotropic glutamate receptors (mGluR), (RS)-alpha-methyl-4-carboxyphenylglycine (MCPG), were investigated in CA1 hippocampal …
Number of citations: 130 journals.physiology.org
MM Bianchin, CW Spanis, R Roesler, JL McGaugh… - Brain research, 2000 - Elsevier
The amygdala is important for memory processes of emotionally motivated learning and the amygdala glutamatergic system may play a key role in this process. In this study we …
Number of citations: 27 www.sciencedirect.com
AE Kingston, K Griffey, MP Johnson, MJ Chamberlain… - Neuroscience …, 2002 - Elsevier
… Among the 4CPG derivatives, 4-carboxy-3-hydroxyphenylglycine (4C3HPG), 4CPG, and alpha-methyl-4-carboxyphenylglycine (MCPG) are among the most widely studied antagonists. …
Number of citations: 45 www.sciencedirect.com
JS Bedingfield, DE Jane, MC Kemp, NJ Toms… - European journal of …, 1996 - Elsevier
The metabotropic glutamate (mGlu) receptor antagonist properties of novel phenylglycine analogues were investigated in adult rat cortical slices (mGlu receptors negatively coupled to …
Number of citations: 31 www.sciencedirect.com
Y Hayashi, N Sekiyama, S Nakanishi… - Journal of …, 1994 - Soc Neuroscience
… ), 4-carboxy-phenylglycine (4CPG), 4-carboxy- 3-hydroxyphenylglycine (4C3HPG), 3-carboxy-4-hydroxyphenylglycine (3C4HPG), and (+)- and (-)-alpha-methyl-4-carboxyphenylglycine …
Number of citations: 372 www.jneurosci.org
DE Jane, K Pittaway, DC Sunter, NK Thomas… - …, 1995 - Elsevier
The depression of the monosynaptic excitation of neonatal rat motoneurones produced by the metabotropic glutamate receptor (mGluR) agonists (if1S,3S)-1-aminocyclopentane-1,3-…
Number of citations: 123 www.sciencedirect.com
R Pellicciari, M Marinozzi, B Natalini… - Journal of medicinal …, 1996 - ACS Publications
All 16 2-(2‘-carboxy-3‘-phenylcyclopropyl)glycine (PCCGs) stereoisomers 32−47 have been prepared from the corresponding racemic aldehydes 12−15 following an enantiodivergent …
Number of citations: 123 pubs.acs.org
TE Salt, SA Eaton - Neurochemistry international, 1994 - Elsevier
The phenylglycines 3-hydroxyphenylglycine, 4-carboxy-3-hydroxy-phenylglycine (4C3HPG), 4-carboxyphenylglycine (4CPG) and α-methyl-4-carboxyphenylglycine (MCPG) were …
Number of citations: 45 www.sciencedirect.com
C Wilson, JAK Howard, DE Jane, DC Sunter… - … Section C: Crystal …, 1997 - scripts.iucr.org
The title compound, (+)-MCPG [(+)-α-(4-carboxyphenyl)-α-methylglycine, C10H11NO4], is an antagonist at certain subtypes of metabotropic glutamate (mGlu) receptors. (+)-MCPG has …
Number of citations: 7 scripts.iucr.org
C Thomsen, V Bruno, F Nicoletti, M Marinozzi… - Molecular …, 1996 - ASPET
… -IV was significantly more potent and selective as an antagonist at mGluR2 compared with previously described mGluR2 antagonists, including alpha-methyl-4-carboxyphenylglycine. In …
Number of citations: 53 molpharm.aspetjournals.org

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